
Chloromalonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromalonic acid can be synthesized through several methods. One common approach involves the chlorination of malonic acid. This process typically uses chlorine gas in the presence of a catalyst such as phosphorus trichloride. The reaction proceeds as follows:
CH2(COOH)2+Cl2→CHCl(COOH)2+HCl
Industrial Production Methods: Industrial production of this compound often involves the use of chloroacetic acid as a starting material. The chloroacetic acid is first converted to its sodium salt using sodium hydroxide. This is followed by a reaction with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Chloromalonic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to malonic acid.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Malonic acid.
Substitution: Various substituted malonic acids depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Chloromalonic acid serves as an important intermediate in the synthesis of various organic compounds. Its reactivity is primarily attributed to the presence of both carboxylic acid groups and a halogen atom, which allows for diverse chemical transformations.
Synthesis of α-Amino Acids
This compound can be used in the synthesis of α-amino acids through a reaction known as the malonic ester synthesis. This method involves the alkylation of malonic acid derivatives followed by hydrolysis and decarboxylation:
- Process Overview :
- Alkylation of this compound with an alkyl halide.
- Hydrolysis to form the corresponding α-amino acid.
Step | Reaction | Product |
---|---|---|
1 | Alkylated this compound | |
2 | Hydrolysis | α-Amino Acid |
This method is particularly useful for synthesizing amino acids that are not easily accessible through other routes.
Biochemistry
In biochemistry, this compound has been explored for its potential as a biochemical reagent and in metabolic studies.
Enzyme Inhibition Studies
This compound acts as a competitive inhibitor for several enzymes involved in metabolic pathways. Its structural similarity to substrates allows it to bind to active sites, thereby inhibiting enzyme activity:
- Example : Inhibiting succinate dehydrogenase can provide insights into metabolic control mechanisms.
Pharmaceutical Applications
This compound has garnered attention in pharmaceutical research due to its ability to modify drug properties.
Cocrystal Formation
Recent studies have shown that this compound can form cocrystals with poorly soluble drugs, enhancing their solubility and bioavailability:
- Case Study : The cocrystallization of tadalafil with this compound improved its dissolution profile significantly, making it more effective as an oral medication .
Drug | Cocrystal Formed | Solubility Improvement |
---|---|---|
Tadalafil | Tadalafil-Chloromalonic Acid | Significant increase |
Materials Science
This compound is also utilized in materials science for the development of polymers and specialty materials.
Polymer Synthesis
The compound can be employed in the synthesis of polyesters and polyamides:
- Synthesis Method :
- Polymerization reactions involving this compound yield biodegradable polymers suitable for various applications.
Environmental Applications
The production process of this compound from renewable sources has been explored as a sustainable alternative to traditional petrochemical methods.
Bioprocessing
Recent advancements have demonstrated that this compound can be produced via fermentation processes using biomass-derived sugars:
Mechanism of Action
The mechanism by which chloromalonic acid exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Chloromalonic acid is similar to other halogenated malonic acids, such as bromomalonic acid and iodomalonic acid. it is unique due to the presence of the chlorine atom, which imparts different reactivity and properties compared to its bromine and iodine counterparts. Similar compounds include:
- Bromomalonic acid (C3H3BrO4)
- Iodomalonic acid (C3H3IO4)
- Malonic acid (C3H4O4)
Properties
IUPAC Name |
2-chloropropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXWHCJMTLWFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208702 | |
Record name | Propanedioic acid, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-33-9 | |
Record name | Propanedioic acid, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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